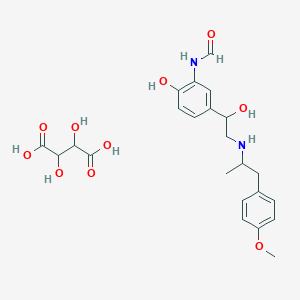
(S,S)-FormoterolD-Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-FormoterolD-Tartrate is a chiral compound used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a long-acting β2-adrenergic agonist that helps relax bronchial muscles, making breathing easier for patients with respiratory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-FormoterolD-Tartrate involves several steps, starting from commercially available precursors. The key steps include:
Chiral Resolution: The separation of the (S,S)-enantiomer from the racemic mixture.
Coupling Reactions: Formation of the formoterol structure through coupling reactions involving appropriate reagents and catalysts.
Tartaric Acid Salt Formation: The final step involves the reaction of (S,S)-Formoterol with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral resolution techniques, such as chromatography or crystallization, followed by the synthesis steps mentioned above. The process is optimized for high yield and purity to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-FormoterolD-Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(S,S)-FormoterolD-Tartrate is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on cellular processes.
Medicine: Developing treatments for respiratory diseases.
Industry: Formulating inhalation products for asthma and COPD.
Mécanisme D'action
(S,S)-FormoterolD-Tartrate exerts its effects by binding to β2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic AMP levels, which leads to muscle relaxation and bronchodilation. The molecular targets include β2-adrenergic receptors, and the pathways involve cyclic AMP and protein kinase A.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used for similar indications.
Salmeterol: A long-acting β2-adrenergic agonist with a longer duration of action.
Uniqueness
(S,S)-FormoterolD-Tartrate is unique due to its specific chiral form, which provides a more targeted and effective bronchodilation with fewer side effects compared to its racemic mixture.
Propriétés
Formule moléculaire |
C23H30N2O10 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
FCSXYHUNDAXDRH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
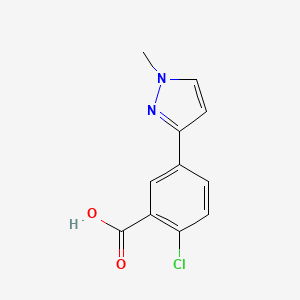
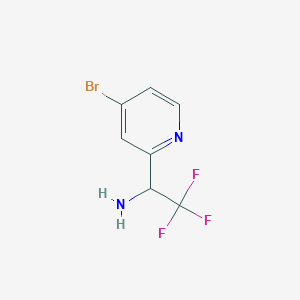
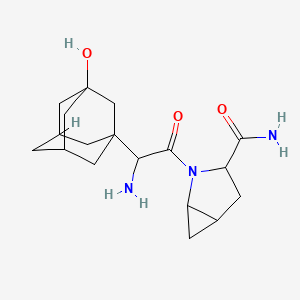

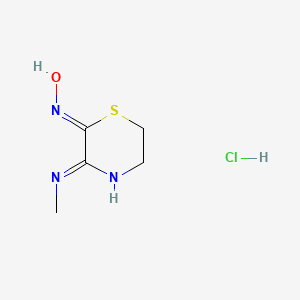
![(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
![5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
